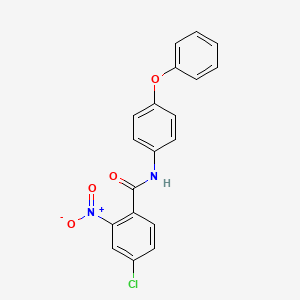
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and improve muscle growth.
Wirkmechanismus
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 works by binding to and activating PPARδ receptors, which are found in various tissues throughout the body, including skeletal muscle, adipose tissue, and liver. Activation of these receptors leads to increased expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis, which can improve energy metabolism and enhance endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and increased mitochondrial biogenesis. It has also been shown to reduce inflammation and improve lipid metabolism, which may have implications for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 in lab experiments is its ability to activate PPARδ receptors in a dose-dependent manner, allowing for precise control over the level of receptor activation. However, one limitation is that the drug has been shown to have potential toxic effects in animal studies, particularly at high doses.
Zukünftige Richtungen
Future research on 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 could focus on its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could investigate the potential long-term effects of the drug, particularly with regard to its safety and potential for toxicity. Finally, research could explore the potential for this compound 501516 to improve athletic performance and enhance muscle growth, particularly in combination with other performance-enhancing drugs.
Synthesemethoden
The synthesis of 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-phenoxyaniline to form this compound. The resulting compound is then subjected to a series of chemical reactions, including reduction and acylation, to produce the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been extensively studied in scientific research, particularly in the fields of metabolism and exercise physiology. Studies have shown that the drug can improve endurance and increase the capacity for physical activity by activating PPARδ receptors in skeletal muscle. It has also been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-6-11-17(18(12-13)22(24)25)19(23)21-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXAHPIQVCOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)